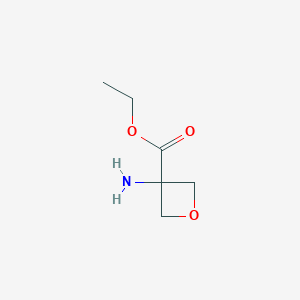

Ethyl 3-aminooxetane-3-carboxylate

Description

BenchChem offers high-quality Ethyl 3-aminooxetane-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-aminooxetane-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-aminooxetane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-2-10-5(8)6(7)3-9-4-6/h2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZGJATVLASYSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(COC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1507113-65-6 | |

| Record name | ethyl 3-aminooxetane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-aminooxetane-3-carboxylate and its Pivotal Role in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of Ethyl 3-aminooxetane-3-carboxylate, a key building block in medicinal chemistry. The document details its synthesis, chemical properties, and burgeoning applications in the development of novel therapeutics. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rise of Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a highly valuable scaffold in modern drug discovery.[1] Initially explored as bioisosteric replacements for gem-dimethyl and carbonyl groups, oxetanes are now widely employed to fine-tune the physicochemical properties of drug candidates.[2][3] Their unique structural and electronic features, including high polarity, three-dimensionality, and metabolic stability, offer significant advantages in optimizing drug-like properties.[1][2]

The incorporation of an oxetane motif can lead to improved aqueous solubility, reduced lipophilicity, and modulated basicity of adjacent functional groups, all of which are critical parameters for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[4][5][6] This guide focuses on a particularly important derivative, Ethyl 3-aminooxetane-3-carboxylate, and its parent compound, 3-aminooxetane-3-carboxylic acid.

Core Compound Identification and Properties

While a specific CAS number for Ethyl 3-aminooxetane-3-carboxylate is not prominently listed in major chemical databases, its parent compound, 3-Aminooxetane-3-carboxylic acid , is well-documented with the following identifier:

-

CAS Number: 138650-24-5[7]

The ethyl ester can be readily synthesized from this commercially available starting material.

Physicochemical Properties of the Oxetane Core

The oxetane ring's structure imparts a unique set of properties that are highly attractive for medicinal chemistry applications. The strained C-O-C bond angle exposes the oxygen lone pairs, making the oxetane an excellent hydrogen-bond acceptor.[8] The three sp3-hybridized carbon atoms contribute to a non-planar, puckered conformation, enhancing the three-dimensionality of molecules, which can lead to improved aqueous solubility and allow for exploration of new chemical space.[1][2]

| Property | Impact of Oxetane Incorporation | Rationale |

| Solubility | Generally Increased | The high polarity of the oxetane ring enhances interactions with water molecules.[2] |

| Lipophilicity (LogD) | Generally Decreased | Replacement of lipophilic groups like gem-dimethyl with the more polar oxetane reduces overall lipophilicity.[2][8] |

| Metabolic Stability | Often Improved | The oxetane ring can shield metabolically vulnerable positions and may steer metabolism away from cytochrome P450 enzymes.[2] |

| Amine Basicity (pKa) | Significantly Reduced | The inductive electron-withdrawing effect of the oxetane oxygen lowers the pKa of adjacent amines.[1][3] |

Synthesis of Ethyl 3-aminooxetane-3-carboxylate

The synthesis of Ethyl 3-aminooxetane-3-carboxylate is typically achieved through the esterification of the parent 3-aminooxetane-3-carboxylic acid. Given the sensitivity of the oxetane ring to harsh acidic conditions, this transformation is best carried out under basic or neutral conditions.[9][10]

Recommended Synthetic Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of Ethyl 3-aminooxetane-3-carboxylate.

Materials:

-

3-Aminooxetane-3-carboxylic acid (CAS: 138650-24-5)

-

Anhydrous Ethanol (EtOH)

-

Thionyl Chloride (SOCl₂) or a catalytic amount of a strong acid (e.g., H₂SO₄)

-

Anhydrous Diethyl Ether or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-aminooxetane-3-carboxylic acid (1.0 eq) in anhydrous ethanol (excess, serves as both reactant and solvent).

-

Acid Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.1-1.5 eq) dropwise. Causality Note: The slow addition of thionyl chloride at low temperature controls the exothermic reaction and prevents degradation of the starting material. Thionyl chloride reacts with ethanol to form the catalytic HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Neutralization: Redissolve the residue in diethyl ether or DCM and carefully add saturated aqueous NaHCO₃ solution until the effervescence ceases. This step neutralizes the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude Ethyl 3-aminooxetane-3-carboxylate. Further purification can be achieved by flash column chromatography on silica gel if necessary.

Caption: Synthetic workflow for Ethyl 3-aminooxetane-3-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The 3-aminooxetane-3-carboxylate scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. Its incorporation has been shown to be beneficial in various therapeutic areas.

As a Bioisostere and Pharmacophore

The oxetane ring is often used as a bioisostere for other functional groups, such as carbonyls and gem-dimethyl groups.[2][4] This substitution can lead to improved metabolic stability and reduced off-target effects. For instance, replacing a carbonyl group with an oxetane can mitigate issues related to electrophilicity and photochemical liabilities.[2]

Furthermore, 3-aminooxetane derivatives serve as constrained analogues of amino acids like glycine and GABA, making them valuable tools for probing receptor binding sites.[11] 3-Aminooxetane-3-carboxylic acid itself has been reported as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex.[11]

Impact on Pharmacokinetics

The ability of the oxetane moiety to modulate key pharmacokinetic properties is a major driver of its use in drug discovery.[1][5]

-

Improving Solubility: The polar nature of the oxetane ring can significantly enhance the aqueous solubility of a drug candidate, which is often a major hurdle in drug development.[2][6]

-

Reducing Amine Basicity: The strong electron-withdrawing effect of the oxetane oxygen can lower the pKa of a nearby amine by several units.[1] This is particularly useful for reducing the potential for hERG toxicity and improving cell permeability.[6]

-

Enhancing Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many other functional groups, leading to an improved pharmacokinetic profile.[2]

Caption: Benefits of oxetane incorporation in drug design.

Spectroscopic Data and Characterization

| Spectroscopic Technique | Expected Features for Ethyl 3-aminooxetane-3-carboxylate |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), and characteristic peaks for the oxetane ring protons. The amino group protons will appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the quaternary carbon of the oxetane ring, and the carbons of the ethyl group and the oxetane methylene groups. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the ester, and the C-O-C stretch of the oxetane ether linkage. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Safety and Handling

As with all laboratory chemicals, Ethyl 3-aminooxetane-3-carboxylate should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not available, the data for closely related compounds can provide guidance.

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid breathing dust, vapor, mist, or gas.[13] Avoid contact with skin, eyes, and clothing.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][14]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[12][13]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[12]

For more detailed safety information, refer to the SDS of the parent compound, 3-Aminooxetane-3-carboxylic acid (CAS: 138650-24-5).

Conclusion and Future Outlook

Ethyl 3-aminooxetane-3-carboxylate represents a valuable and versatile building block in the ever-evolving landscape of medicinal chemistry. The strategic incorporation of the oxetane motif continues to be a powerful tool for addressing common challenges in drug discovery, such as poor solubility and metabolic instability. As our understanding of the unique properties of oxetanes deepens and synthetic methodologies become more sophisticated, we can expect to see an even greater number of oxetane-containing compounds progressing through clinical trials and ultimately benefiting patients.

References

A comprehensive list of references is available for further reading and verification of the information presented in this guide.

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Aminooxetane-3-carboxylic acid 97% | CAS: 138650-24-5 | AChemBlock [achemblock.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. echemi.com [echemi.com]

3-aminooxetane-3-carboxylic acid ethyl ester properties

Technical Whitepaper: 3-Aminooxetane-3-Carboxylic Acid Ethyl Ester

Executive Summary In the landscape of modern medicinal chemistry, the modulation of physicochemical properties without altering potency is a paramount challenge. 3-Aminooxetane-3-carboxylic acid ethyl ester (CAS: 1507113-65-6) represents a critical building block in this domain.[1] As a gem-disubstituted oxetane, it serves as a metabolically stable, polar bioisostere for the gem-dimethyl group and the carbonyl functionality. This guide provides a comprehensive technical analysis of its properties, synthesis, stability, and application in drug discovery, specifically focusing on its utility in lowering lipophilicity (LogD) and modulating the basicity of adjacent amine centers.

Part 1: Chemical Identity & Physicochemical Profile[2]

The core structure consists of a four-membered oxetane ring substituted at the 3-position with both an amino group and an ethyl ester moiety. This "gem-disubstitution" creates a rigid, puckered conformation that mimics the spatial arrangement of a gem-dimethyl group but with significantly altered electronic properties.

Table 1: Chemical Specifications

| Property | Specification |

| Chemical Name | Ethyl 3-aminooxetane-3-carboxylate |

| CAS Number | 1507113-65-6 |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| Predicted Density | ~1.19 g/cm³ |

| pKa (Conjugate Acid) | ~6.0–6.5 (Lower than typical |

| Solubility | High in polar organic solvents (DMSO, MeOH, DCM); Moderate in water |

| Appearance | Colorless oil or low-melting solid (depending on purity/salt form) |

Part 2: Structural Significance in Medicinal Chemistry[2][3]

The "Oxetane Effect" is a documented phenomenon where the replacement of a gem-dimethyl group or a carbonyl with an oxetane ring leads to improved drug-like properties.[2]

Bioisosterism & Lipophilicity

The oxetane ring is polar due to the ether oxygen, yet it remains lipophilic enough to cross membranes. Replacing a gem-dimethyl group (

Metabolic Stability

Contrary to the intuition that strained rings are reactive, the oxetane ring in this scaffold is remarkably stable to oxidative metabolism. The lack of abstractable protons on the quaternary carbon (C3) and the steric bulk prevent cytochrome P450 degradation at this site.

Basicity Modulation

When incorporated into peptides or amine-containing drugs, the electron-withdrawing nature of the oxetane oxygen (via induction) reduces the pKa of the 3-amino group compared to standard

Part 3: Synthesis & Manufacturing

The synthesis of 3,3-disubstituted oxetanes is non-trivial due to the strain of the four-membered ring. The most authoritative route, established by the Carreira and Wuitschik groups, utilizes oxetan-3-one as the starting material.

Core Synthetic Pathway

-

Imine Formation: Condensation of oxetan-3-one with a bulky amine (e.g., benzhydrylamine) or use of TMSCN in a Strecker-type reaction.

-

Functionalization: Hydrolysis of the nitrile to the carboxylic acid.

-

Esterification: Critical Control Point. Acid-catalyzed esterification (e.g., Fischer esterification with HCl/EtOH) often leads to ring opening. The preferred method is base-mediated alkylation .

DOT Diagram 1: Synthetic Workflow

Caption: Optimized synthetic route avoiding acid-mediated ring opening during esterification.

Part 4: Handling, Stability, & Safety

Acid Sensitivity (High Risk)

The oxetane oxygen acts as a Lewis base. In the presence of strong Brønsted acids (e.g., 1M HCl, TFA) or Lewis acids, the oxygen can be protonated, activating the ring for nucleophilic attack. This results in ring opening to form 1,3-diols or hydroxy-esters.

-

Protocol: Avoid acidic workups. Use phosphate buffers or weak acids (acetic acid) if neutralization is necessary.

Base Stability (Robust)

The scaffold is stable to strong bases (NaOH, LiOH, NaH) and nucleophiles (organolithiums, Grignards) at moderate temperatures. This allows the ethyl ester to be hydrolyzed to the free acid using standard saponification protocols without damaging the ring.

Thermal Stability

Stable at room temperature. Prolonged heating (>80°C) in the presence of nucleophiles should be validated, although the gem-disubstitution provides some kinetic stabilization (Thorpe-Ingold effect).

Part 5: Experimental Protocols

Protocol A: Base-Mediated Esterification (From Free Acid)

Context: Converting 3-aminooxetane-3-carboxylic acid to the ethyl ester without ring opening.

-

Dissolution: Dissolve 3-aminooxetane-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

-

Base Addition: Add Cesium Carbonate (

, 1.5 equiv). The mixture may be heterogeneous. -

Alkylation: Add Ethyl Iodide (EtI, 1.1 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC/LCMS (ninhydrin stain active).

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry organic layer over

. -

Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (DCM/MeOH gradient). Note: Do not use acidified silica.

Protocol B: Peptide Coupling (Amide Bond Formation)

Context: Using the ethyl ester as the amine component in peptide synthesis.

-

Activation: To a solution of the N-protected amino acid partner (e.g., Boc-Phe-OH, 1.0 equiv) in DMF, add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 mins.

-

Coupling: Add Ethyl 3-aminooxetane-3-carboxylate (1.0 equiv).

-

Reaction: Stir at room temperature for 2–12 hours.

-

Observation: The reaction may be slower than with standard primary amines due to the steric bulk of the quaternary center.

-

Workup: Standard aqueous extraction. The oxetane ring is stable to HATU/DIPEA conditions.

Part 6: Bioisosteric Concept Map

DOT Diagram 2: Structural & Functional Comparison

Caption: Functional comparison showing the physicochemical advantages of the oxetane scaffold.

References

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

-

Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Oxetane-Containing Peptides. Journal of Medicinal Chemistry. Link

-

Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Contextual reference for polarity/lipophilicity modulation). Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

-

BLD Pharm. (2025).[3] Product Specification: Ethyl 3-aminooxetane-3-carboxylate (CAS 1507113-65-6).[1][3][4][5][6][7][8][9] Link

Sources

- 1. 112839-93-7|(3S)-3-Aminooxetan-2-one|BLD Pharm [bldpharm.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 138650-24-5|3-Aminooxetane-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 24184-43-8|(R)-Methyl 2-amino-3-hydroxypropanoate|BLD Pharm [bldpharm.com]

- 5. 17288-15-2|H-Aib-OEt.HCl|BLD Pharm [bldpharm.com]

- 6. 948296-15-9|(R)-tert-Butyl 2-amino-3-hydroxypropanoate|BLD Pharm [bldpharm.com]

- 7. 15028-41-8|H-Aib-OMe.HCl|BLD Pharm [bldpharm.com]

- 8. 5147-00-2|O-AC-L-Ser-OH|BLD Pharm [bldpharm.com]

- 9. chembk.com [chembk.com]

3,3-Disubstituted Oxetane Amino Acids: A Technical Guide to Bioisosteric Design & Synthesis

Executive Summary

This guide details the strategic application and synthesis of 3,3-disubstituted oxetane amino acids in medicinal chemistry. As drug discovery moves toward increasingly lipophilic space to engage difficult targets, poor solubility and metabolic instability become critical attrition factors.[1] The oxetane ring—specifically the 3,3-disubstituted motif—has emerged as a premier bioisostere for the gem-dimethyl group and the carbonyl moiety.[2]

By incorporating 3-aminooxetane-3-carboxylic acid (an achiral, conformationally restricted amino acid) into peptide backbones or small molecule leads, researchers can significantly lower LogD, modulate pKa, and block metabolic soft spots without altering the steric footprint of the parent molecule.

Part 1: The Bioisosteric Advantage

The "Oxetane Effect" relies on the unique electronic and steric properties of the four-membered ether ring. Unlike the lipophilic gem-dimethyl group or the chemically reactive carbonyl, the oxetane offers a "Goldilocks" zone of polarity and stability.

Physicochemical Modulation

| Property | gem-Dimethyl Analog | Oxetane Analog | Impact on Drug Design |

| Lipophilicity (LogP) | High (Lipophilic) | Low (Polar) | Reduces non-specific binding; improves LLE (Ligand Lipophilicity Efficiency).[1] |

| Aqueous Solubility | Low | High (↑ 4–4000x) | The exposed oxygen lone pairs act as potent H-bond acceptors. |

| Metabolic Stability | Low (C-H oxidation prone) | High | Blocks CYP450 oxidation at the 3-position; the ring itself is generally stable to liver microsomes. |

| Basicity (pKa of | ~9.5 – 10.5 | ~7.0 – 7.8 | Critical: The electron-withdrawing oxygen lowers amine pKa, reducing hERG liability and improving membrane permeability. |

Structural Logic

The oxetane ring is puckered (unlike the planar carbonyl), creating a distinct vector for substituents. However, its spatial volume (

Visualizing the Design Logic

The following diagram illustrates the decision matrix for deploying oxetane bioisosteres.

Caption: Decision tree for replacing problematic moieties with the oxetane core to resolve ADME liabilities.

Part 2: Synthetic Methodologies

Accessing the 3-aminooxetane-3-carboxylic acid core requires navigating the strain of the four-membered ring.[3][4] The two primary routes are the Bucherer-Bergs reaction (for direct amino acid synthesis) and Carreira’s Functionalization (for diverse derivatives).

Route A: Bucherer-Bergs Synthesis (The Industrial Standard)

This is the most robust method for generating the free amino acid from oxetan-3-one. It proceeds via a spiro-hydantoin intermediate, which is remarkably stable despite the ring strain.

Route B: Functionalization via Olefination (The Diversity Route)

For derivatives requiring N-alkylation or complex side chains, the Horner-Wadsworth-Emmons (HWE) reaction on oxetan-3-one yields an

Caption: Synthetic divergence from oxetan-3-one to access either the free amino acid or complex peptidomimetics.

Part 3: Experimental Protocols

The following protocol describes the synthesis of 3-aminooxetane-3-carboxylic acid via the Bucherer-Bergs route. This protocol is designed for scalability and safety.[1]

Safety Warning

-

Cyanide Hazard: Potassium cyanide (KCN) is highly toxic.[1] All operations must be performed in a well-ventilated fume hood.[1] A cyanide antidote kit must be available.[1]

-

Waste Disposal: All aqueous waste containing cyanide must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.[1]

Protocol: Synthesis of 3-Aminooxetane-3-carboxylic Acid

Step 1: Formation of the Spiro-Hydantoin

-

Reagents:

-

Oxetan-3-one (1.0 eq)[1]

-

Potassium Cyanide (KCN) (1.2 eq)

-

Ammonium Carbonate

(3.0 eq) -

Solvent: Ethanol/Water (1:1 v/v)

-

-

Procedure:

-

Dissolve oxetan-3-one in the EtOH/Water mixture in a round-bottom flask.

-

Add ammonium carbonate and stir for 10 minutes.

-

Carefully add KCN.[1]

-

Heat the mixture to 55–60 °C for 12–16 hours. (Note: Higher temperatures may degrade the oxetane ring).

-

Cool to room temperature.[1] The spiro-hydantoin often precipitates.[1]

-

Concentrate the solution under reduced pressure (trap cyanide vapors!) to half volume.

-

Cool in an ice bath.[1] Filter the white solid precipitate.[1]

-

Purification: Recrystallize from hot water/ethanol if necessary.[1][5]

-

Step 2: Alkaline Hydrolysis to Amino Acid

-

Reagents:

-

Spiro-hydantoin (from Step 1)

-

Barium Hydroxide octahydrate (

) (saturated aqueous solution) or 2M NaOH.[1]

-

-

Procedure:

-

Suspend the hydantoin in the base solution.

-

Reflux at 100 °C for 24 hours. The evolution of ammonia gas indicates reaction progress.[1]

-

Cool the reaction mixture.

-

Neutralization:

-

Concentrate the filtrate.[1]

-

Isolation: The amino acid is highly polar.[1] Triturate the residue with hot ethanol or methanol to crystallize the product.

-

Yield: Typically 40–60% overall.[1]

-

References

-

Wuitschik, G., et al. (2006).[1] "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[1][2] Angewandte Chemie International Edition, 45(46), 7736–7739. Link

-

Wuitschik, G., et al. (2010).[1][6] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

-

Burkhard, J. A., et al. (2010).[1][6] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie, 49(21), 3524–3529. Link

-

Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6] Chemical Reviews, 116(19), 12150–12233. Link

-

Dunet, G., et al. (2023).[1] "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition." Molecules, 28(3), 1091. Link

Sources

- 1. 3-アミノオキセタン-3-カルボン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. semanticscholar.org [semanticscholar.org]

The Oxetane Revolution: A Technical Guide to Conformational Restriction in Modern Drug Design

Introduction: Beyond Flatland – The Imperative for Three-Dimensionality in Peptide Therapeutics

In the landscape of drug discovery, peptides represent a compelling class of therapeutics, offering high potency and selectivity. However, their inherent conformational flexibility often leads to poor metabolic stability and reduced bioavailability, hindering their clinical translation. The concept of conformational restriction—pre-organizing a peptide into its bioactive conformation—has emerged as a powerful strategy to overcome these limitations. Among the burgeoning toolkit of chemical biology, oxetane-containing amino acids have surfaced as a particularly potent modality for instilling structural rigidity and modulating key physicochemical properties.

This guide provides an in-depth exploration of the theory and application of oxetane amino acids in peptide science. We will dissect the fundamental principles governing their synthesis, their strategic incorporation into peptide backbones, and the profound impact of the oxetane ring on peptide structure, stability, and function. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this innovative approach to design next-generation therapeutics. The oxetane ring, a four-membered cyclic ether, is a versatile tool in drug discovery due to its unique blend of low molecular weight, high polarity, and a distinct three-dimensional structure.[1]

The Oxetane Moiety: A Bioisostere with Transformative Potential

The strategic deployment of the oxetane ring in medicinal chemistry often involves its use as a bioisostere—a chemical substituent that mimics the steric and electronic properties of another group while conferring advantageous changes in molecular properties. The oxetane motif has been successfully employed as a bioisostere for gem-dimethyl and carbonyl groups.[2] This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][3]

The electron-withdrawing nature of the oxetane's oxygen atom can significantly decrease the basicity of adjacent amines, a property that can be exploited to mitigate off-target effects, such as hERG channel inhibition.[1][4] Furthermore, the incorporation of this polar, sp³-rich scaffold can enhance target affinity and improve overall pharmacokinetic profiles.[4][5]

Synthesis of Oxetane Amino Acids: A Practical Workflow

The synthesis of oxetane amino acids can be approached through various routes. A common and effective strategy involves a Horner-Wadsworth-Emmons reaction followed by aza-Michael addition.[6][7] This approach offers a versatile platform for the preparation of a range of oxetane amino acid derivatives.

Experimental Protocol: Synthesis of a Protected Oxetane Amino Acid

This protocol outlines a general procedure for the synthesis of a Boc-protected oxetane amino acid derivative.

Step 1: Horner-Wadsworth-Emmons Reaction

-

To a solution of oxetan-3-one in an appropriate solvent (e.g., THF), add methyl 2-(dimethoxyphosphoryl)acetate and a base (e.g., DBU).

-

Stir the reaction mixture at room temperature until completion, monitored by TLC.

-

Upon completion, quench the reaction and extract the product, methyl 2-(oxetan-3-ylidene)acetate.[6][7]

-

Purify the product by column chromatography.

Step 2: Aza-Michael Addition

-

Dissolve the purified methyl 2-(oxetan-3-ylidene)acetate and an appropriate N-Boc protected amine in a suitable solvent (e.g., acetonitrile).

-

Add a catalytic amount of a non-nucleophilic base (e.g., DBU).

-

Heat the reaction mixture as required and monitor for completion by TLC or LC-MS.

-

After completion, purify the resulting 3-substituted 3-(acetoxymethyl)oxetane compound to yield the desired protected oxetane amino acid derivative.[6][7]

Diagram: Synthetic Workflow for Oxetane Amino Acids

Caption: General synthetic scheme for oxetane amino acids.

Incorporation of Oxetane Amino Acids into Peptides

Oxetane-modified dipeptide building blocks can be readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[8][9] This allows for the site-specific introduction of conformational constraints within a peptide sequence.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with an Oxetane Amino Acid

This protocol outlines the incorporation of a pre-synthesized Fmoc-protected oxetane-containing dipeptide building block into a growing peptide chain on a solid support.

-

Resin Preparation: Start with a suitable resin (e.g., Rink amide resin) and perform the initial Fmoc deprotection of the terminal amino acid.

-

Coupling of the Oxetane Dipeptide:

-

Dissolve the Fmoc-protected oxetane dipeptide building block in a suitable solvent (e.g., DMF).

-

Add a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA).

-

Add the activated amino acid solution to the resin and agitate until the coupling is complete (monitored by a colorimetric test such as the Kaiser test).

-

-

Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF to remove the Fmoc protecting group from the newly added oxetane dipeptide.

-

Chain Elongation: Continue the peptide synthesis by coupling the subsequent standard Fmoc-protected amino acids according to standard SPPS protocols.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Diagram: SPPS Workflow with Oxetane Amino Acid

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of oxetane modified building blocks for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Methodological & Application

Application Note: Reductive Amination with Oxetan-3-one

Executive Summary: The "Oxetane Switch"

In modern medicinal chemistry, the oxetan-3-yl group has emerged as a critical bioisostere for the gem-dimethyl group and carbonyl functionalities. Unlike traditional alkyl groups, the oxetane ring offers a unique combination of properties: it reduces lipophilicity (LogP) due to the ether oxygen's polarity, blocks metabolic "soft spots" (CYP450 oxidation) via steric bulk, and modulates the basicity (pKₐ) of adjacent amines without compromising solubility.

This guide details the reductive amination of oxetan-3-one , the primary gateway to installing this motif. While conceptually simple, the strain energy of the oxetane ring (~106 kJ/mol) requires specific protocols to prevent acid-catalyzed ring opening or polymerization during synthesis.

Mechanistic Insight & Chemical Logic

The Stability Paradox

The reductive amination of oxetan-3-one presents a paradox: imine formation requires acid catalysis (to activate the carbonyl), but the oxetane ring is acid-labile. Strong Brønsted acids or high temperatures can trigger ring opening, leading to complex mixtures of acyclic ethers and polymerized byproducts.

Reagent Selection: The STAB Advantage

To mitigate ring strain issues, Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃) is the reagent of choice over Sodium Cyanoborohydride (NaCNBH₃) or catalytic hydrogenation.

-

Selectivity: STAB is mild and reduces the iminium ion selectively without reducing the ketone precursor, allowing for "one-pot" procedures.

-

Safety: It avoids the generation of toxic cyanide byproducts.

-

Acidity: The reaction can often proceed in weakly acidic media (Acetic Acid) or even without acid for sufficiently nucleophilic amines, preserving the oxetane integrity.

Reaction Pathway

The following diagram illustrates the mechanistic pathway and the critical control points where the protocol prevents ring degradation.

Figure 1: Mechanistic pathway highlighting the critical "Iminium" stage where rapid reduction is required to prevent ring opening.

Experimental Protocols

Handling Oxetan-3-one (Pre-Synthesis Checklist)

Oxetan-3-one is volatile (bp ~140°C, but significant vapor pressure) and hygroscopic. It is often supplied as a hemiacetal or hydrate which can retard imine formation.

-

Storage: Keep at -20°C under inert atmosphere.

-

Purity Check: If the reagent appears viscous or cloudy, check 1H NMR for polymerization. Fresh bottles are recommended for critical scale-ups.

Protocol A: Standard Reductive Amination (STAB Method)

Best for: Primary and sterically accessible secondary amines.

Reagents:

-

Amine (1.0 equiv)

-

Oxetan-3-one (1.1 – 1.5 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

-

Acetic Acid (AcOH) (catalytic, optional)[1]

Procedure:

-

Preparation: In a flame-dried vial equipped with a stir bar, dissolve the Amine (1.0 equiv) in anhydrous DCE (0.1 M concentration).

-

Ketone Addition: Add Oxetan-3-one (1.2 equiv).

-

Note: If the amine is a salt (e.g., HCl salt), add Triethylamine (TEA) (1.0 equiv) to liberate the free base.

-

-

Catalysis (Optional): If the reaction is sluggish, add Acetic Acid (1-2 drops). Do not lower pH below 5.

-

Mixing: Stir at Room Temperature (RT) for 15–30 minutes to allow hemiaminal/imine equilibrium.

-

Reduction: Add STAB (1.5 equiv) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Incubation: Stir at RT for 4–16 hours. Monitor by LCMS.

-

Target: Disappearance of amine.

-

-

Workup: Quench by slowly adding saturated aqueous NaHCO₃ . Stir for 15 minutes to decompose borate complexes.

-

Extraction: Extract with DCM (3x). Dry combined organics over Na₂SO₄, filter, and concentrate carefully (product may be volatile).

Protocol B: Titanium-Mediated Method (Difficult Substrates)

Best for: Weakly nucleophilic amines (anilines) or sterically hindered systems.

Rationale: Titanium(IV) isopropoxide acts as a Lewis acid and a water scavenger, driving the equilibrium toward the imine without using Brønsted acids that jeopardize the oxetane ring.

Procedure:

-

Dissolve Amine (1.0 equiv) and Oxetan-3-one (1.5 equiv) in anhydrous THF.

-

Add Ti(OiPr)₄ (2.0 equiv) neat. The solution may turn slightly yellow.

-

Stir in a sealed vessel at RT (or 40°C if necessary) for 4–6 hours to ensure imine formation.

-

Reduction: Cool to 0°C. Add NaBH₄ (3.0 equiv) carefully (exothermic).

-

Note: STAB is less effective here due to steric clash with the Titanium complex; NaBH₄ is preferred in this specific variation.

-

-

Quench: Add 1N NaOH or Rochelle’s Salt solution to precipitate Titanium salts. Filter through Celite before extraction.

Optimization Logic & Troubleshooting

The following decision tree guides the optimization process if Protocol A fails.

Figure 2: Decision tree for troubleshooting low yields or decomposition during oxetane reductive amination.

Comparative Data: The "Oxetane Effect"[2][3][4][5][6]

The following table summarizes why this reaction is high-value in drug discovery. Replacing a gem-dimethyl group with an oxetane consistently lowers lipophilicity and pKₐ, improving the overall drug-like profile (Data adapted from Wurts et al. and Carreira et al.).

| Property | gem-Dimethyl Analog | Oxetane Analog | Impact on Drug Design |

| Structure | -C(CH3)2-NH-R | Oxetan-3-yl-NH-R | Bioisosteric replacement |

| LogP (Lipophilicity) | High (Reference) | -0.5 to -1.0 unit | Improved solubility & lower metabolic clearance. |

| pKₐ (Basicity) | ~9.5 - 10.5 | ~6.0 - 7.5 | Reduced lysosomal trapping; better membrane permeability. |

| Metabolic Stability | Vulnerable (Methyl oxidation) | High | Blocks CYP450 oxidation sites.[2] |

| Conformation | Flexible | Rigid/Planar | Defined vector for substituent exit. |

References

-

Wurts, J., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Journal of Medicinal Chemistry. Link

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

-

Abdel-Magid, A. F., et al. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

-

Dunet, J., et al. (2017). Practical Synthesis of 3,3-Disubstituted Oxetanes. Organic Process Research & Development. Link

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. merckmillipore.com [merckmillipore.com]

Incorporation of oxetane into peptide backbones

Application Note: Incorporation of Oxetane Motifs into Peptide Backbones

Abstract

This guide details the strategic incorporation of oxetane rings into peptide backbones to engineer superior pharmacokinetic profiles. The oxetane ring (1,3-epoxypropane) serves as a powerful bioisostere for the amide carbonyl group and the gem-dimethyl moiety. Its incorporation significantly enhances metabolic stability against proteases, improves aqueous solubility, and locks peptide conformation without introducing chirality at the substitution site (in 3,3-disubstituted systems). This protocol focuses on the synthesis and Solid-Phase Peptide Synthesis (SPPS) integration of oxetane-modified dipeptide building blocks , a method validated for high-fidelity backbone engineering.

Design Principles: The Oxetane Advantage

The incorporation of oxetane into a peptide backbone is not merely a steric substitution; it is an electronic and structural reprogramming of the molecule.

-

Amide Bioisosterism: The oxetane oxygen acts as a hydrogen bond acceptor similar to the amide carbonyl oxygen.[1] However, it lacks the hydrogen bond donor capability of the amide NH, effectively removing a potential site for proteolytic attack.

-

Dipole Alignment: The large dipole moment of the oxetane ring aligns well with the carbonyl dipole it replaces, preserving the electrostatic landscape required for receptor binding.

-

Conformational Locking: The 3,3-disubstituted oxetane ring introduces a "pucker" (approx. 8.7°) and rigidifies the backbone. This restricts the conformational freedom of the peptide (

and

Visualizing the Bioisostere

Figure 1: Comparison of physicochemical properties between the native amide bond and the oxetane bioisostere.[2]

Synthesis of Oxetane-Modified Dipeptide Building Blocks

Direct coupling of an oxetane amino acid onto a resin can be sterically challenging. The industry-standard approach (pioneered by the Shipman and Carreira groups) involves synthesizing an Fmoc-protected oxetane-dipeptide in solution, which is then coupled as a single unit during SPPS.

Target Building Block: Fmoc-AA1-Oxetane-AA2-OH

Reagents & Equipment

-

Starting Material: 3-Oxetanone (commercially available).

-

Reagents: Nitromethane, Triethylamine (Et3N), Amino Acid Esters (HCl salts), Zinc powder, Fmoc-Cl.

-

Solvents: DCM, MeOH, THF.

Step-by-Step Synthesis Protocol

-

Henry Reaction (Nitro-Alkene Formation):

-

Condense 3-oxetanone with nitromethane using Et3N to form 3-(nitromethylene)oxetane.

-

Note: This intermediate is an electrophilic Michael acceptor.

-

-

Conjugate Addition (The Coupling Step):

-

Dissolve amino acid ester (e.g., H-Leu-OMe·HCl) in DCM/Et3N.

-

Add 3-(nitromethylene)oxetane (1.0 equiv).

-

Stir at RT for 12–24h.

-

Result: The amine attacks the exocyclic double bond, installing the first amino acid (AA2) onto the oxetane ring.

-

-

Nitro Group Reduction:

-

Treat the resulting nitro-oxetane intermediate with Zn powder (10 equiv) and 6M HCl (careful addition) in MeOH/THF.

-

Critical Control: Maintain temperature <40°C to prevent ring opening.

-

Result: The nitro group is reduced to a primary amine (the new N-terminus).

-

-

Fmoc Protection (In Situ):

-

Neutralize the reaction mixture.

-

Add Fmoc-Cl (or Fmoc-OSu) and NaHCO3 directly to the crude amine.

-

Purify via flash column chromatography.

-

-

Ester Hydrolysis:

-

Saponify the C-terminal ester using LiOH in THF/H2O.

-

Validation: Acidify carefully to pH 4 to precipitate the free acid building block.

-

SPPS Incorporation Protocol

Once the Fmoc-Oxetane-Dipeptide is synthesized, it behaves like a standard amino acid in SPPS, with specific caveats regarding acid sensitivity.

Compatibility Check:

-

Base Stability: High. (Stable to 20% Piperidine).

-

Acid Stability: Moderate. (3,3-disubstituted oxetanes are stable to TFA, but prolonged exposure should be minimized).

Workflow Diagram

Figure 2: SPPS workflow emphasizing the insertion point of the oxetane building block.

Detailed Protocol

-

Resin Swelling:

-

Swell Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) in DMF for 30 min.

-

-

Coupling the Oxetane Block:

-

Reagents: Use 2.5 equiv of Fmoc-Oxetane-Dipeptide, 2.4 equiv HATU, and 5.0 equiv DIEA.

-

Solvent: DMF (anhydrous).

-

Time: 2 hours at Room Temperature.

-

Note: Do not use microwave heating for this specific step to avoid thermal stress on the ring.

-

-

Fmoc Removal:

-

Treat with 20% Piperidine in DMF (2 x 10 min).

-

Observation: Oxetane ring is completely stable to these conditions.

-

-

Chain Elongation:

-

Continue standard SPPS for remaining residues.

-

-

Cleavage (CRITICAL STEP):

-

Cocktail: TFA / TIS / H2O (95 : 2.5 : 2.5).[3]

-

Time: Limit exposure to 90–120 minutes .

-

Warning: Avoid strong Lewis acids or high temperatures. While 3,3-disubstituted oxetanes are robust, monosubstituted oxetanes (if used) will degrade rapidly in 95% TFA.

-

Precipitation: Precipitate immediately into cold diethyl ether.

-

Validation & Characterization

Trustworthiness in oxetane chemistry relies on verifying the ring has not opened during the acidic cleavage.

QC Data Summary

| Analytical Method | Expected Signal (Intact Oxetane) | Signal of Failure (Ring Opened) |

| LC-MS (ESI) | Mass = | Mass = |

| 1H NMR | Distinctive doublet/multiplet at | Loss of 4.0–5.0 ppm signals; appearance of broad aliphatic OH signals |

| 13C NMR | Quaternary carbon at | Shift of signals to typical alkyl alcohol range |

Troubleshooting

-

Issue: Mass spectrum shows M+18 peak.

-

Cause: Acid-catalyzed ring opening during cleavage.

-

Solution:

-

Reduce TFA cleavage time to 60 mins.

-

Ensure the oxetane is 3,3-disubstituted (gem-dimethyl effect protects the ring).

-

If using specific side-chain protecting groups requiring long cleavage (e.g., Pbf on Arg), consider using low-acid cleavage cocktails (e.g., Reagent K) or synthesizing the fragment in solution.

-

References

-

Wuitschik, G., et al. (2010).[4][5] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[4][5] Journal of Medicinal Chemistry.[4] Link

-

Shipman, M., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters.[4][6] Link

-

Roesner, S., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Chemical Science. Link

-

Burkhard, J. A., et al. (2010).[4][5] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[4][5][7][8][9] Angewandte Chemie International Edition.[5][9][10] Link

Sources

- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. chimia.ch [chimia.ch]

- 10. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of Ester Hydrolysis for Oxetane Amino Acids

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of oxetane amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the critical step of ester hydrolysis for these valuable building blocks. Oxetane-containing amino acids are of increasing importance in medicinal chemistry, often used as metabolically stable bioisosteres for carbonyl groups or as scaffolds to improve physicochemical properties like solubility.[1][2]

The hydrolysis of a terminal ester to reveal the free carboxylic acid is a fundamental transformation. However, the inherent strain of the oxetane ring presents a unique challenge: achieving complete and efficient saponification without inducing undesired ring-opening or other side reactions.[3][4] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the integrity of your target molecule is maintained.

Frequently Asked Questions (FAQs)

Q1: Why is base-catalyzed hydrolysis (saponification) generally preferred over acid-catalyzed hydrolysis for oxetane amino acid esters?

A1: Acid-catalyzed hydrolysis is strongly discouraged for most oxetane-containing substrates. The strained four-membered ether is susceptible to cleavage under acidic conditions, which can lead to a complex mixture of byproducts and significant loss of your desired product.[3][4] Base-catalyzed hydrolysis, or saponification, avoids this issue by operating under conditions that preserve the oxetane core.[3] The reaction is also practically irreversible because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[5]

Q2: Which base is the most effective for this transformation: LiOH, NaOH, or KOH?

A2: While NaOH and KOH are common reagents for saponification, Lithium Hydroxide (LiOH) is frequently the base of choice for complex substrates, including oxetane amino acids.[6] LiOH is particularly effective for sterically hindered esters and can offer improved selectivity, especially in molecules with multiple base-sensitive functional groups.[1][7] For simpler, unhindered esters, NaOH or KOH in an aqueous alcohol solution can be effective.[8][9]

Q3: What are the recommended solvent systems for the hydrolysis reaction?

A3: The primary challenge is often the poor solubility of the ester in a purely aqueous base. Therefore, a co-solvent system is almost always necessary. The most common and effective systems are mixtures of water with a miscible organic solvent. Typical combinations include:

-

Tetrahydrofuran (THF) / Water

-

Methanol (MeOH) / Water

-

Dioxane / Water

A mixture of THF/MeOH/H₂O (e.g., in a 3:1:1 or 2:2:1 ratio) is a robust starting point that can solubilize a wide range of substrates.[8]

Q4: Is enzymatic hydrolysis a viable alternative to chemical methods?

A4: Yes, enzymatic hydrolysis is an excellent and often underutilized alternative. Lipases, such as Lipase L2 from Candida antarctica, have been shown to effectively hydrolyze oxetane esters with high yields and selectivity, often under very mild, neutral pH conditions.[1][10] This method is particularly valuable for substrates with extremely sensitive functional groups where even mild basic conditions could be problematic.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the optimization of your ester hydrolysis.

Scenario 1: Incomplete Reaction or Low Conversion

You've run the reaction for several hours, but TLC or HPLC analysis shows a significant amount of starting material remaining.

-

Question: Could steric hindrance be the problem?

-

Answer: Highly likely. Esters adjacent to the 3,3-disubstituted oxetane core or other bulky protecting groups can be sterically hindered, slowing the rate of hydrolysis significantly.[11]

-

Solutions:

-

Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier. Monitor carefully to avoid degradation.

-

Prolong Reaction Time: Some hindered esters may simply require longer reaction times, up to 24 hours. Monitor progress periodically to determine the optimal time.

-

Use a Stronger Base System: For particularly stubborn esters, a more potent nucleophilic system like potassium tert-butoxide with a stoichiometric amount of water in DMSO can be effective.[12] This generates a "naked" hydroxide that is highly reactive.

-

-

-

Question: My starting material isn't fully dissolved. Is this affecting the reaction?

-

Answer: Absolutely. The reaction is occurring in the solution phase, so poor solubility is a major barrier to conversion.[13]

-

Solutions:

-

Modify the Co-Solvent: Increase the proportion of the organic solvent (e.g., THF or dioxane) in your solvent system.

-

Change the Solvent System: If THF/water mixtures are ineffective, consider alternatives like Dioxane/water or DMSO/water. Note that workup from DMSO can be more challenging.[13]

-

-

Scenario 2: Starting Material is Consumed, but Isolated Yield is Low

Your reaction monitoring shows full conversion, but after workup and purification, the yield of the desired carboxylic acid is poor.

-

Question: Is it possible the oxetane ring is opening during the workup?

-

Answer: This is a critical concern, especially during the acidification step. While the oxetane ring is generally stable to base, adding a strong acid to protonate the carboxylate salt can create a low pH environment that facilitates ring cleavage.[3][4]

-

Solutions:

-

Use a Milder Acid: Instead of strong acids like HCl, use a saturated solution of sodium bisulfate (NaHSO₄) or a 10% aqueous solution of citric acid to adjust the pH to approximately 4-5.[4][14]

-

Perform Acidification at Low Temperature: Conduct the acidification step in an ice bath to dissipate any heat generated and slow the kinetics of potential side reactions.[15]

-

-

-

Question: Could my product be lost during the extraction?

-

Answer: Yes, especially if the resulting amino acid has some water solubility. The carboxylate salt formed after saponification is highly water-soluble. Upon acidification, the free amino acid may still retain some aqueous solubility.

-

Solutions:

-

Saturate the Aqueous Layer: Before extracting your product into an organic solvent, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the organic product in the aqueous phase.[15]

-

Use a More Polar Extraction Solvent: If your product is highly polar, ethyl acetate may not be sufficient. Consider a more polar solvent like a mixture of chloroform and isopropanol, or perform multiple extractions.

-

Evaporate and Triturate: If the product is very polar, an alternative is to acidify, evaporate all solvents under reduced pressure, and then triturate the resulting solid residue with an organic solvent to dissolve the product and leave behind inorganic salts.

-

-

Data Summary: Reaction Condition Selection

| Parameter | Condition | Rationale & Considerations | References |

| Base | LiOH | Preferred for hindered or sensitive substrates. | [1][6] |

| NaOH / KOH | Effective for simple, unhindered esters. Cost-effective. | [8][9] | |

| t-BuOK / H₂O | For extremely hindered esters; generates highly reactive "naked" hydroxide. | [12] | |

| Solvent | THF/H₂O, Dioxane/H₂O | Excellent for solubilizing a wide range of non-polar to moderately polar esters. | [8] |

| MeOH/H₂O | Good for more polar esters. Caution: Risk of transesterification if reaction is not driven to completion. | [7] | |

| Temperature | Room Temperature | Ideal starting point to minimize side reactions. | |

| 35-50 °C | Gentle heating can overcome activation barriers for hindered esters. | ||

| Workup Acid | NaHSO₄, Citric Acid | Mild acidification prevents oxetane ring-opening. | [4][14] |

| 1N HCl (cold) | Use with extreme caution and only for robust substrates. | [16] |

Experimental Protocols

Protocol 1: General Procedure for LiOH-Mediated Hydrolysis

This protocol provides a reliable starting point for the saponification of a methyl or ethyl ester of an oxetane amino acid.

-

Dissolution: Dissolve the oxetane amino acid ester (1.0 eq) in a mixture of THF and Methanol (e.g., 3:1 v/v) to a concentration of approximately 0.1 M.

-

Reagent Preparation: In a separate flask, prepare a 1.0 M aqueous solution of Lithium Hydroxide (LiOH·H₂O).

-

Reaction Initiation: To the stirred solution of the ester at room temperature, add the aqueous LiOH solution (2.0-3.0 eq). The mixture may become cloudy initially.

-

Monitoring: Stir the reaction vigorously at room temperature. Monitor the disappearance of the starting material by TLC (using a suitable stain like ninhydrin if the amine is free) or by HPLC (see Protocol 2). Reactions are typically complete within 2-12 hours.

-

Quenching & Solvent Removal: Once the reaction is complete, carefully concentrate the mixture in vacuo to remove the organic solvents (THF/MeOH).

-

Workup - Acidification: Re-dissolve the remaining aqueous residue in water and cool the flask in an ice bath. While stirring, slowly add a saturated aqueous solution of NaHSO₄ or 1M citric acid dropwise until the pH of the solution is ~4-5 (check with pH paper). A precipitate of the product may form.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purification: The crude product can be purified by recrystallization or flash column chromatography as needed.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

Real-time monitoring is crucial for optimizing reaction time and preventing the formation of degradation products.[17][18]

-

Sample Preparation (Quenching): At designated time points (e.g., t = 0, 1h, 2h, 4h), withdraw a small aliquot (~10-20 µL) of the reaction mixture. Immediately quench it by diluting into a vial containing a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water containing 0.1% formic or trifluoroacetic acid. This stops the reaction and protonates the product for analysis.[17]

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or TFA).

-

Gradient: Start with a high percentage of Mobile Phase A and ramp to a high percentage of Mobile Phase B over 15-20 minutes.

-

Detection: UV detector set to a wavelength where the ester and acid absorb (e.g., 220 nm or 254 nm if an aromatic group is present).[19]

-

-

Data Analysis: The starting ester will typically have a longer retention time (more hydrophobic) than the product carboxylic acid (more polar). Monitor the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product to determine the reaction's progress.[20]

Visualized Workflows and Mechanisms

Mechanism: Base-Catalyzed Ester Hydrolysis (BAC2)

This diagram illustrates the widely accepted BAC2 mechanism for saponification, which involves a tetrahedral intermediate and acyl-oxygen cleavage.[11]

Caption: The irreversible BAC2 saponification mechanism.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common issues during ester hydrolysis.

Caption: A decision tree for troubleshooting ester hydrolysis.

References

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)

- Synthesis of oxetane amino acids. (n.d.).

- Experimental setup for monitoring t-butyl ester cleavage by HPLC. (n.d.). Benchchem.

- Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. (n.d.). Agilent.

- Synthesis of 3-Fluoro-Oxetane δ-Amino Acids. (2009). Taylor & Francis.

- Synthesis and structure of oxetane containing tripeptide motifs. RSC Publishing.

- Mechanisms of Ester hydrolysis. (n.d.). Science discussions.

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016).

- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

- 6.

- A general procedure for the base-promoted hydrolysis of hindered esters at ambient temper

- Oxetane amino acids. (n.d.).

- Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC. (2022). PMC.

- Development of Oxetane Modified Building Blocks for Peptide Synthesis. (n.d.). LJMU Research Online.

- Ester to Acid - Common Conditions. (n.d.). organic-chemistry.org.

- Hydrolysis of Samples for Amino Acid Analysis. (n.d.).

- Technical Support Center: Preventing Hydrolysis During the Workup of Esterific

- Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. (n.d.). Semantic Scholar.

- What's the work-up of ester hydrolysis by hydr

- AMINO ACID ANALYSIS. (2002). usp.org.

- Development of oxetane modified building blocks for peptide synthesis. (2020). PubMed.

- HPLC Monitoring of Acid Catalyzed Conversion of 7-Ethyltryptophol to Methyl Ester of Etodolac. (2017). Semantic Scholar.

- Base hydrolysis of esters. (2022). YouTube.

- Bases. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. (n.d.).

- Difficult hydrolysis of an hindered ester. (n.d.). ECHEMI.

- Why are my ester hydrolysis not working. (2025). Reddit.

- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps.

- Ch20: Hydrolysis of Esters. (n.d.). University of Calgary.

- Control of Redox‐Active Ester Reactivity Enables a General Cross‐Electrophile Approach to Access Aryl

- Amino Acid Determination, Revision 1. (2016). US Pharmacopeia (USP).

- Unexpected Isomerization of Oxetane-Carboxylic Acids. (n.d.). PMC NIH.

- Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023). PMC.

- Optimization of saponification reaction in a continuous stirred tank reactor. (2018).

- Chemoenzymatic Synthesis of 2,4‐Anhydro‐5‐N‐(t‐butoxycarbonyl)amino‐D‐lyxonic Acid. (2006). Wiley Online Library.

- Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (2023). RSC Publishing.

- Ester hydrolysis. (2017). White Rose Research Online.

- Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish. (n.d.). Agritrop.

- The Hydrolysis of Esters. (2023). Chemistry LibreTexts.

- Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? (2020). Quora.

- Unexpected Isomerization of Oxetane-Carboxylic Acids. (2022).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Bases - Wordpress [reagents.acsgcipr.org]

- 7. reddit.com [reddit.com]

- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. tandfonline.com [tandfonline.com]

- 11. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 12. scite.ai [scite.ai]

- 13. echemi.com [echemi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. quora.com [quora.com]

- 17. benchchem.com [benchchem.com]

- 18. agilent.com [agilent.com]

- 19. hrcak.srce.hr [hrcak.srce.hr]

- 20. Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Amino Oxetane Esters

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the purification of amino oxetane esters. As valuable building blocks in medicinal chemistry, these compounds offer unique structural and physicochemical properties.[1] However, their purification can be challenging due to the inherent strain of the oxetane ring and the dual functionality of the amino and ester groups.[2][3] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these challenges effectively. We will address common issues in a direct question-and-answer format, explaining the causality behind our recommendations to ensure your success.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of amino oxetane esters.

Question 1: I'm observing significant product decomposition and low recovery during silica gel flash chromatography. What's happening and how can I fix it?

Answer:

This is a very common issue stemming from the unique properties of your molecule. The oxetane ring, particularly when substituted, can be sensitive to acidic conditions, and standard silica gel is inherently acidic (pH ~4-5). This acidity can catalyze the ring-opening of the oxetane, leading to byproducts and loss of your desired compound.[4][5] Additionally, the basic amino group can interact strongly with the acidic silanol groups on the silica surface, causing streaking, poor separation, and irreversible adsorption.

Potential Causes & Recommended Solutions:

-

Cause A: Acid-Catalyzed Ring Opening. The Lewis acidic sites on the silica gel are protonating the oxetane oxygen, initiating a ring-opening cascade.

-

Solution 1: Neutralize the Silica Gel. Before preparing your column, slurry the silica gel in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (typically 0.1-1% v/v).[6] This deactivates the acidic sites, creating a more inert stationary phase.

-

Solution 2: Use an Alternative Stationary Phase. Consider using neutral alumina (deactivated, Brockmann III-IV) or reversed-phase (C18) silica gel, which are less likely to cause acid-catalyzed degradation.[7][8]

-

-

Cause B: Strong Adsorption of the Amine. The basic amine group binds tightly to the acidic silanol groups on the silica surface.

-

Solution 1: Add a Basic Modifier to the Eluent. Incorporating a small amount of a base like triethylamine (0.1-1%) into your mobile phase (e.g., Hexane/Ethyl Acetate + 0.5% Et₃N) will compete for binding to the acidic sites, improving the elution profile of your amine.

-

Solution 2: Use a Protecting Group. If the amine is not required for subsequent steps immediately, consider purifying the compound with the amine protected (e.g., as a Boc or Cbz carbamate).[9][10] These protected intermediates are significantly less basic and behave more predictably on silica gel.

-

Question 2: My product is co-eluting with a stubborn impurity. How can I improve the separation?

Answer:

Co-elution occurs when the polarity of your product and an impurity are too similar for the chosen chromatographic system to resolve. The key is to exploit other physicochemical differences between the molecules.

Potential Causes & Recommended Solutions:

-

Cause A: Insufficient Chromatographic Resolution. The chosen solvent system may not be optimal for separating compounds with similar polarities.

-

Solution 1: Optimize the Mobile Phase. Systematically screen different solvent systems. For normal phase, try switching from an ethyl acetate/hexane system to one with dichloromethane/methanol or using a ternary system (e.g., Hexane/EtOAc/DCM). Small changes can significantly impact selectivity.

-

Solution 2: Switch to Reversed-Phase Chromatography. If the impurity has a different lipophilicity profile, reversed-phase HPLC (using a C18 column with a water/acetonitrile or water/methanol gradient) can often provide excellent separation where normal phase fails.[11]

-

-

Cause B: Impurity is an Isomer. If the impurity is a stereoisomer or a regioisomer, chromatographic separation can be particularly difficult.

-

Solution 1: Chiral Chromatography. If you suspect diastereomers or need to resolve enantiomers, chiral HPLC is the gold standard.

-

Solution 2: Derivatization. Reacting your product mixture with a chiral agent can create diastereomers that are often separable on standard silica gel. This is a more involved process but can be highly effective.

-

-

Cause C: Acidic or Basic Impurities. The impurity may be an unreacted starting material (e.g., a carboxylic acid) or a basic byproduct.

-

Solution: Use an Acid-Base Extraction. Before chromatography, perform a liquid-liquid extraction. Washing the organic layer with a weak base (e.g., aqueous sodium bicarbonate) will remove acidic impurities, while a wash with a weak acid (e.g., dilute aqueous HCl or ammonium chloride) will remove basic impurities.[12][13] Caution: Use weak acids and bases and control the temperature to avoid hydrolyzing the ester or opening the oxetane ring.[12][14]

-

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose purification method for amino oxetane esters?

Flash column chromatography on silica gel is the most common and accessible method. However, due to the challenges mentioned above, it is crucial to use a mobile phase modified with a small amount of base (e.g., 0.5% triethylamine) to prevent streaking and decomposition.[6][7] For high-purity requirements, preparative reversed-phase HPLC is often the most effective, albeit more resource-intensive, method.

Q2: How can I purify my compound if it is highly polar or water-soluble?

For highly polar compounds, traditional normal-phase chromatography can be ineffective.

-

Reversed-Phase Chromatography (C18): This is the preferred method for polar compounds. Elution is typically achieved with a gradient of water and an organic solvent like acetonitrile or methanol.

-

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since your compound has a basic amine, you can use a cation-exchange resin. The compound will bind to the column and can then be eluted by increasing the salt concentration or changing the pH of the eluent. This method was used in the purification of the natural product oxetin.[15]

Q3: Are there specific stability concerns I should be aware of during workup and storage?

Yes. The oxetane ring is susceptible to ring-opening under strong acidic conditions.[4][5] Avoid using strong acids like concentrated HCl or H₂SO₄ during workup. Use milder alternatives like saturated aqueous ammonium chloride or dilute citric acid for neutralization. Furthermore, some oxetane-carboxylic acids (related structures) have been shown to isomerize to lactones upon storage or gentle heating, so it is prudent to store purified amino oxetane esters at low temperatures (e.g., -20 °C) and under an inert atmosphere.[16]

Q4: How do N-protecting groups like Boc or Fmoc affect purification?

Protecting the amino group as a carbamate (e.g., Boc, Cbz, Fmoc) is highly advantageous for purification.[9][17]

-

Reduces Basicity: This eliminates the strong interaction with silica gel, leading to sharper peaks and better recovery.

-

Increases Lipophilicity: This can improve solubility in common organic solvents used for chromatography.

-

Predictable Behavior: Protected amino esters behave much more like simple esters, making their purification by standard chromatography straightforward. Deprotection is then carried out as a separate step after purification. For example, Boc groups are removed with mild acid (like TFA), while Fmoc groups are removed with a base like piperidine.[10]

Q5: Can I use recrystallization or distillation to purify my amino oxetane ester?

-

Recrystallization: This is an excellent method if your compound is a stable, crystalline solid and a suitable solvent system can be found. It is highly scalable and can yield material of very high purity. However, many amino oxetane esters are oils or low-melting solids, making recrystallization impractical.

-

Distillation: This is generally not recommended. The high temperatures required for distillation can easily lead to the decomposition of the oxetane ring or other thermally sensitive functional groups.[5]

Experimental Protocols & Data

Protocol 1: Neutralized Flash Column Chromatography

This protocol is designed to minimize degradation and improve recovery of basic amino oxetane esters on silica gel.

-

Slurry Preparation: In a fume hood, add your calculated amount of silica gel to a beaker. Add your chosen starting eluent (e.g., 95:5 Hexane/Ethyl Acetate) containing 1% v/v triethylamine (Et₃N). Stir the slurry for 5 minutes.

-

Column Packing: Pack your column with the neutralized silica slurry using standard techniques (wet or dry packing).

-